2-(Hexyloxy)phenyl 2-(hexyloxy)benzoate
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Overview
Description
2-(Hexyloxy)phenyl 2-(hexyloxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of two hexyloxy groups attached to a phenyl and a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hexyloxy)phenyl 2-(hexyloxy)benzoate typically involves the esterification of 2-(hexyloxy)benzoic acid with 2-(hexyloxy)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of automated systems and reactors ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Hexyloxy)phenyl 2-(hexyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The benzylic position of the hexyloxy groups can be oxidized to form corresponding benzoic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols.
Major Products
Oxidation: Benzoic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoates and phenols.
Scientific Research Applications
2-(Hexyloxy)phenyl 2-(hexyloxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(hexyloxy)phenyl 2-(hexyloxy)benzoate involves its interaction with specific molecular targets. The hexyloxy groups enhance the lipophilicity of the compound, facilitating its penetration through biological membranes. This property makes it effective in drug delivery applications. The ester bond can be hydrolyzed in vivo to release the active phenol and benzoic acid derivatives, which can then exert their biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methoxy)phenyl 2-(methoxy)benzoate
- 2-(Ethoxy)phenyl 2-(ethoxy)benzoate
- 2-(Butoxy)phenyl 2-(butoxy)benzoate
Uniqueness
2-(Hexyloxy)phenyl 2-(hexyloxy)benzoate is unique due to its longer alkyl chain (hexyloxy group), which imparts greater lipophilicity and potentially enhances its biological activity and membrane permeability compared to its shorter-chain analogs .
Properties
CAS No. |
89509-08-0 |
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Molecular Formula |
C25H34O4 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(2-hexoxyphenyl) 2-hexoxybenzoate |
InChI |
InChI=1S/C25H34O4/c1-3-5-7-13-19-27-22-16-10-9-15-21(22)25(26)29-24-18-12-11-17-23(24)28-20-14-8-6-4-2/h9-12,15-18H,3-8,13-14,19-20H2,1-2H3 |
InChI Key |
YJHSXEXXJMYCSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C(=O)OC2=CC=CC=C2OCCCCCC |
Origin of Product |
United States |
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